2-(2-Cyclopropylphenyl)aceticacid
Description
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Properties
CAS No. |
1500744-36-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(2-cyclopropylphenyl)acetic acid |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2,(H,12,13) |
InChI Key |
QNGJCLXAMSPKJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
molecular structure and SMILES string for 2-(2-Cyclopropylphenyl)acetic acid
This guide provides a comprehensive technical overview of 2-(2-cyclopropylphenyl)acetic acid, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, and the strategic importance of its constituent moieties. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Cyclopropyl Moiety in Phenylacetic Acid Scaffolds
Phenylacetic acid and its derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals. The incorporation of a cyclopropyl group, as seen in 2-(2-cyclopropylphenyl)acetic acid, is a strategic decision in molecular design. The cyclopropyl ring is a small, rigid, three-membered ring that can significantly influence a molecule's properties. It can act as a bioisostere for other groups, enhance metabolic stability, and improve potency by locking the molecule into a more favorable conformation for binding to its biological target. This guide will explore the specific structural and chemical characteristics of 2-(2-cyclopropylphenyl)acetic acid that make it a valuable building block in the development of novel therapeutics.
Molecular Structure and Chemical Identity
The fundamental identity of a chemical compound lies in its molecular structure. For 2-(2-cyclopropylphenyl)acetic acid, this is defined by the precise arrangement of its atoms and the bonds between them.
Chemical Structure
2-(2-Cyclopropylphenyl)acetic acid consists of a phenyl ring substituted with a cyclopropyl group at the ortho position, and an acetic acid group attached to the adjacent carbon of the phenyl ring.
Caption: 2D Molecular Structure of 2-(2-Cyclopropylphenyl)acetic acid.
SMILES String
The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The canonical SMILES string for 2-(2-cyclopropylphenyl)acetic acid is:
C1CC1c2ccccc2CC(=O)O
This string provides a unique and computer-readable representation of the molecule's two-dimensional structure.
Caption: Conversion of SMILES string to 2D molecular structure.
Physicochemical Properties
| Property | Predicted/Illustrative Value | Source/Analog |
| Molecular Formula | C11H12O2 | - |
| Molecular Weight | 176.21 g/mol | - |
| pKa | ~4-5 | General for carboxylic acids |
| LogP | ~2.5-3.5 | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Poorly soluble in water, soluble in organic solvents | General for similar structures |
Synthesis Strategies
The synthesis of 2-(2-cyclopropylphenyl)acetic acid would likely follow established methods for the preparation of substituted phenylacetic acids. A potential synthetic route could involve a cross-coupling reaction to introduce the cyclopropyl group onto a phenylacetic acid precursor. For instance, a Suzuki or Negishi coupling of a suitably protected 2-bromophenylacetic acid derivative with a cyclopropylboronic acid or a cyclopropylzinc reagent could be a viable approach.
Illustrative Synthetic Workflow:
Caption: A potential synthetic workflow for 2-(2-cyclopropylphenyl)acetic acid.
A detailed, validated experimental protocol for the synthesis of 2-(2-cyclopropylphenyl)acetic acid is not currently available in peer-reviewed literature. Researchers would need to develop and optimize a synthetic route based on established methodologies for similar compounds.
Structural and Analytical Characterization
The definitive confirmation of the structure of 2-(2-cyclopropylphenyl)acetic acid would rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules. For 2-(2-cyclopropylphenyl)acetic acid, the following characteristic signals would be expected in the ¹H NMR spectrum:
-
Aromatic protons: A complex multiplet in the aromatic region (typically ~7.0-7.5 ppm).
-
Methylene protons of the acetic acid group: A singlet or a pair of doublets around 3.5-4.0 ppm.
-
Cyclopropyl protons: A set of multiplets in the upfield region (typically ~0.5-1.5 ppm).
-
Carboxylic acid proton: A broad singlet that can appear over a wide chemical shift range, often downfield (>10 ppm).
The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid group, and the carbons of the cyclopropyl ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. The expected molecular ion peak ([M]+) for 2-(2-cyclopropylphenyl)acetic acid would be at an m/z corresponding to its molecular weight (176.21).
X-ray Crystallography
For a definitive three-dimensional structure, single-crystal X-ray crystallography would be the gold standard. This technique would provide precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Obtaining a suitable crystal for X-ray diffraction would be a critical step in this analysis.
Applications in Drug Discovery and Development
While specific biological activities of 2-(2-cyclopropylphenyl)acetic acid are not widely reported, its structural motifs suggest potential applications in several therapeutic areas. Phenylacetic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the cyclopropyl group could enhance these activities or confer novel pharmacological properties.[1]
This molecule could serve as a valuable starting point or intermediate for the synthesis of more complex drug candidates. Its utility as a building block in combinatorial chemistry libraries for high-throughput screening is also a significant potential application.
Conclusion
2-(2-Cyclopropylphenyl)acetic acid is a molecule with significant potential in the field of medicinal chemistry. Its structure, combining the versatile phenylacetic acid scaffold with the unique properties of a cyclopropyl group, makes it an attractive target for synthesis and biological evaluation. While detailed experimental data for this specific compound is limited in the public domain, this guide has provided a comprehensive overview of its known structural features and likely physicochemical and spectroscopic properties based on established chemical principles and data from related compounds. Further research into the synthesis, characterization, and biological activity of 2-(2-cyclopropylphenyl)acetic acid is warranted to fully explore its potential in drug discovery and development.
References
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PubChem. 2-(2-cyclopropylphenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
Duggan, M. E., et al. (2007). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. Journal of medicinal chemistry, 50(10), 2453–2467. [Link]
Sources
literature review on 2-(2-Cyclopropylphenyl)acetic acid derivatives
An In-Depth Technical Guide to 2-(2-Cyclopropylphenyl)acetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 2-(2-cyclopropylphenyl)acetic acid scaffold represents a compelling structural motif in modern medicinal chemistry. As a derivative of phenylacetic acid, a core component of numerous established drugs, this class of molecules has garnered significant attention for its diverse biological activities. The incorporation of a cyclopropyl group is a strategic design element intended to enhance pharmacological properties such as potency, selectivity, and metabolic stability. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthetic methodologies for creating these derivatives, exploring their primary biological applications—most notably as anti-inflammatory agents—and elucidating the critical structure-activity relationships that govern their therapeutic potential.
Introduction: The Phenylacetic Acid Core and the Cyclopropyl Advantage
Phenylacetic acid and its derivatives are a cornerstone of pharmaceutical development, forming the structural basis for many widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac[1]. The carboxyl group is often crucial for the pharmacological activity of this class of compounds[2]. The versatility of this scaffold allows for extensive chemical modifications to tune its biological effects, leading to applications ranging from anti-inflammatory and analgesic to anticancer and anticonvulsant agents[1][2].
The introduction of a cyclopropyl moiety onto the phenyl ring is a well-established strategy in medicinal chemistry to optimize a lead compound. This small, rigid ring system can confer several advantages:
-
Conformational Rigidity: The cyclopropyl group locks the adjacent part of the molecule into a more defined orientation, which can lead to higher binding affinity and selectivity for a biological target.
-
Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to linear alkyl groups, potentially improving the pharmacokinetic profile of a drug candidate.
-
Improved Potency and Selectivity: Replacing other groups, like a phenethyl group, with a cyclopropyl moiety has been shown to successfully optimize lead compounds for potency and selectivity[3].
This guide focuses specifically on derivatives of 2-(2-cyclopropylphenyl)acetic acid, exploring the synthesis, biological evaluation, and structure-activity relationships (SAR) that make this a promising area for therapeutic innovation.
Synthetic Strategies for 2-(2-Cyclopropylphenyl)acetic Acid Derivatives
The synthesis of these derivatives can be approached through various multi-step routes, often leveraging modern cross-coupling reactions to construct the core aromatic structure[1].
Overview of Key Synthetic Approaches
A common and effective strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This method allows for the efficient formation of the C-C bond between the phenyl ring and the cyclopropyl group. The synthesis can be designed to build the substituted phenylacetic acid from simpler, commercially available starting materials like substituted anilines or boronic acids[4].
Detailed Synthetic Workflow
A representative pathway involves the Suzuki coupling of a suitably protected bromo-phenylacetic ester with cyclopropylboronic acid. This approach offers a convergent and flexible route to a wide range of derivatives.
Caption: Generalized workflow for the synthesis of the core scaffold.
Experimental Protocol: Synthesis of 2-(2-Cyclopropylphenyl)acetic Acid
This protocol is a representative example based on common organic chemistry transformations and strategies reported in the literature[4][5].
Step 1: Synthesis of Ethyl 2-(2-bromophenyl)acetate
-
To a solution of ethyl 2-phenylacetate (1 equiv.) in a suitable solvent like dichloromethane, add N-Bromosuccinimide (NBS) (1.1 equiv.).
-
Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-(2-bromophenyl)acetate.
Step 2: Suzuki Coupling to form Ethyl 2-(2-cyclopropylphenyl)acetate
-
In a reaction vessel, combine ethyl 2-(2-bromophenyl)acetate (1 equiv.), cyclopropylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv.), and a suitable ligand like SPhos or P(Nap)₃ (0.1 equiv.)[4].
-
Add a base, such as K₃PO₄ or K₂CO₃ (3 equiv.), and an appropriate solvent (e.g., THF/water mixture)[4].
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir for 8-16 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting residue via flash chromatography to obtain ethyl 2-(2-cyclopropylphenyl)acetate.
Step 3: Hydrolysis to 2-(2-Cyclopropylphenyl)acetic Acid
-
Dissolve the ethyl 2-(2-cyclopropylphenyl)acetate (1 equiv.) in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (3-4 equiv.).
-
Stir the mixture at room temperature for 4-8 hours until the ester is fully hydrolyzed.
-
Acidify the reaction mixture to pH ~3 using 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, 2-(2-cyclopropylphenyl)acetic acid.
Biological Applications and Mechanisms of Action
Derivatives of this scaffold have shown promise in several therapeutic areas, primarily leveraging the well-established activities of phenylacetic and propionic acids.
Anti-inflammatory and Analgesic Activity
The most prominent application for this class of compounds is in the treatment of inflammation and pain[6][7]. Like many NSAIDs, their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in the inflammatory response[8][9]. Some derivatives have demonstrated potent activity in carrageenan-induced edema tests, a standard preclinical model for inflammation[6][7]. The development of selective COX-2 inhibitors is a major goal in this field to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1[8][10].
Other Therapeutic Targets
Beyond inflammation, related structures have been investigated for a range of other biological activities:
-
Anticancer Activity: Phenylacetic acid derivatives have been explored as potential anticancer agents[1][11]. Their mechanisms can be diverse, including the inhibition of enzymes like topoisomerase II or targeting cell proliferation pathways[11].
-
Integrin αvβ3 Inhibition: The cyclopropyl-acetic acid motif has been successfully incorporated into potent and selective inhibitors of integrin αvβ3, a target involved in pathological conditions like tumor growth and retinal angiogenesis[3].
-
Antibacterial Agents: Modifications of the core structure have led to compounds with antibacterial properties, for instance, by inhibiting enzymes in the cysteine biosynthesis pathway of bacteria, which is absent in mammals[12].
Summary of Biological Data for Related Phenylacetic Acid Derivatives
| Compound Class | Biological Target/Activity | Potency (Example) | Reference |
| [(Cycloalkylmethyl)phenyl]acetic acids | Anti-inflammatory, Analgesic | Potent activity in carrageenan edema test | [6] |
| 2-Phenylcyclopropane carboxylic acids | O-acetylserine sulfhydrylase inhibition (Antibacterial) | Nanomolar binding affinity | [12] |
| Cyclopropyl-containing RGD mimetics | Integrin αvβ3 inhibition | Potent and selective inhibitors | [3] |
| 2-Arylbenzoxazole-5-acetic acids | Cytotoxic (Anticancer) against MCF-7 & HCT-116 | Promising activity reported | [11] |
| Thiazolyl-phenylpropionic acids | Cyclooxygenase (COX) Inhibition | Strong anti-inflammatory activity | [9] |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the potency, selectivity, and safety of 2-(2-cyclopropylphenyl)acetic acid derivatives. Insights can be drawn from studies on structurally related compounds[9][12][13].
-
The Acetic Acid Moiety: The carboxylic acid group is generally considered essential for the anti-inflammatory activity of phenylacetic acid derivatives, likely due to its ability to interact with key residues in the active site of target enzymes like COX[2].
-
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring significantly impact activity. Halogen substitutions, for example, have been shown to be favorable for the inhibitory activity of related compounds[9]. The placement of the cyclopropyl group at the ortho position creates a specific spatial arrangement that influences how the molecule fits into a binding pocket.
-
The Cyclopropyl Group: While the core cyclopropyl group provides a rigid anchor, modifications to it are less common. Its primary role is to provide a favorable conformational constraint and enhance metabolic stability.
Caption: Core structure-activity relationships for the scaffold.
Future Directions and Conclusion
The 2-(2-cyclopropylphenyl)acetic acid framework continues to be a fertile ground for drug discovery. While its potential as an anti-inflammatory agent is clear, further exploration is warranted in other therapeutic areas such as oncology and infectious diseases. Future research should focus on:
-
Selective Targeting: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or receptor subtypes to improve safety profiles.
-
Pharmacokinetic Optimization: Fine-tuning the structure to achieve optimal absorption, distribution, metabolism, and excretion (ADME) properties for clinical translation.
-
Exploring New Targets: Systematically screening optimized derivatives against a broader range of biological targets to uncover novel therapeutic applications.
References
-
Costantino, G., Brier, S., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43. [Link]
-
Mousa, S. A., et al. (2007). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. Journal of Medicinal Chemistry, 50(10), 2446-2458. [Link]
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Terada, A., Naruto, S., et al. (1984). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry, 27(2), 212-6. [Link]
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Al-Harthy, T., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 12(3), 1-11. [Link]
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Rovnyak, G., Diassi, P. A., et al. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry, 16(5), 487-90. [Link]
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Pápai, V., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1886. [Link]
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Gouda, M. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules, 29(6), 1319. [Link]
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Kuznetsov, A. S., et al. (2023). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 21(1), 108-116. [Link]
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Kumar, P., et al. (2020). A brief review on recent advancements and biological activities of aryl propionic acid derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188. [Link]
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Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]
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Koyama, H., et al. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 39(8), 2090-6. [Link]
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Wang, Y., et al. (2022). Ligand and structure-based approaches for the exploration of structure–activity relationships of fusidic acid derivatives as antibacterial agents. Frontiers in Pharmacology, 13, 989397. [Link]
- CN101585762B. (2012). Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
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Pattenden, L. C., et al. (2009). Structure-activity relationship and bioactivity studies of neurotrophic trans-banglene. Organic & Biomolecular Chemistry, 7(12), 2568-2579. [Link]
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Nazir, M., et al. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology, 13, 990399. [Link]
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Atkinson, D. C., et al. (1981). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 24(5), 512-9. [Link]
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Roy, S., et al. (2014). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization. Bioorganic & Medicinal Chemistry Letters, 24(21). [Link]
-
Nikolova, I., et al. (2012). Synthesis and in silico study of new ketoprofen derivatives. International Scientific Publications. [Link]
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PharmaCompass. (2025). 5 Key Applications of α-phenylpiperidine-2-acetic Acid in Pharmaceutical Synthesis (2024). PharmaCompass. [Link]
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Methodological & Application
Application Notes and Protocols for the Esterification of 2-(2-Cyclopropylphenyl)acetic Acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the successful esterification of 2-(2-Cyclopropylphenyl)acetic acid, a sterically hindered carboxylic acid. Recognizing the challenges posed by the steric hindrance from the cyclopropylphenyl group, this document explores three robust and widely applicable esterification methodologies: the Steglich Esterification, the Fischer-Speier Esterification, and the Mitsunobu Reaction. Each section offers a thorough examination of the reaction mechanism, a discussion of its advantages and limitations in the context of the target molecule, and a meticulously detailed, step-by-step laboratory protocol. Emphasis is placed on providing not just procedural instructions, but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations. Furthermore, this guide includes comprehensive safety protocols for all hazardous reagents and presents comparative data in a clear, tabular format. Visual aids in the form of Graphviz diagrams are provided to illustrate reaction workflows and mechanisms, enhancing the accessibility of the information for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Esterifying a Sterically Hindered Aryl Acetic Acid
The synthesis of esters from carboxylic acids is a cornerstone of organic chemistry, with broad applications in drug discovery, materials science, and fragrance production. However, the efficiency of esterification reactions can be significantly hampered by steric hindrance, particularly in the vicinity of the carboxylic acid moiety. 2-(2-Cyclopropylphenyl)acetic acid presents such a challenge. The presence of the bulky cyclopropylphenyl group ortho to the acetic acid side chain sterically shields the carboxylic acid, making it less accessible to nucleophilic attack by an alcohol.
This steric impediment necessitates the careful selection of esterification reagents and conditions to achieve high yields and purity. Standard acid-catalyzed methods like the Fischer esterification may prove sluggish or require harsh conditions, potentially leading to side reactions. Consequently, milder and more sophisticated methods are often preferred. This guide will provide a detailed exploration of suitable techniques to overcome these synthetic hurdles.
Method 1: Steglich Esterification - The Mild and Efficient Choice
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions. It is particularly well-suited for substrates that are sensitive to acid or heat, and for those that are sterically demanding.[1][2] The reaction utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]
Mechanism of Action
The mechanism of the Steglich esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack. DMAP, being a more potent nucleophile than the alcohol, intercepts the O-acylisourea to form an N-acylpyridinium species. This "active ester" is highly electrophilic and readily undergoes reaction with the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process.[2] A significant advantage of this method is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[1]
A potential side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to form a stable N-acylurea, which is unreactive towards the alcohol. The use of catalytic DMAP is crucial as it accelerates the desired esterification pathway, thereby minimizing the formation of this byproduct.[3]
Experimental Protocol: Synthesis of Methyl 2-(2-Cyclopropylphenyl)acetate
Materials:
-
2-(2-Cyclopropylphenyl)acetic acid
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel or similar)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-Cyclopropylphenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of Reagents: To the stirred solution, add methanol (1.2 eq) followed by 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Progression: After the addition of DCC is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - DCU Removal: Once the reaction is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 1 M HCl (to remove any remaining DMAP), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.
Data Summary
| Parameter | Value | Reference |
| Substrates | Sterically hindered carboxylic acids, acid-labile compounds | [1][2] |
| Reagents | DCC (or EDC, DIC), DMAP (catalytic) | [1] |
| Solvent | Aprotic solvents (e.g., DCM, THF, Ethyl Acetate) | [3][5] |
| Temperature | 0 °C to Room Temperature | [3] |
| Key Byproduct | Dicyclohexylurea (DCU) - insoluble | [1] |
| Advantages | Mild conditions, high yields, suitable for sensitive substrates | [3] |
Workflow and Mechanism Diagrams
Caption: Experimental workflow for Steglich esterification.
Caption: Simplified mechanism of Steglich esterification.
Safety Considerations for Steglich Esterification
-
DCC: is a potent skin sensitizer and allergen. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhaling DCC dust.[6] DCC is also moisture-sensitive.[7]
-
DMAP: is toxic and should be handled with care. Wear appropriate PPE and avoid inhalation of dust or contact with skin.
-
DCM: is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Method 2: Fischer-Speier Esterification - The Classic Approach Under Forcing Conditions
The Fischer-Speier esterification is a classic and straightforward method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[8][9]
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[9][10]
The Fischer esterification is an equilibrium-controlled process. To drive the reaction to completion, it is necessary to either use a large excess of one of the reactants (usually the alcohol) or to remove the water that is formed during the reaction, for example, by azeotropic distillation with a Dean-Stark apparatus.[10][11]
Experimental Protocol: Synthesis of Methyl 2-(2-Cyclopropylphenyl)acetate
Materials:
-
2-(2-Cyclopropylphenyl)acetic acid
-
Methanol (large excess, to act as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(2-Cyclopropylphenyl)acetic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 equivalents or as the solvent).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 5 mol%) to the solution. The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. A gas (CO₂) will evolve, so vent the funnel frequently. Then, wash with brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude ester can be purified by distillation or flash column chromatography if necessary.
Data Summary
| Parameter | Value | Reference |
| Substrates | Most carboxylic acids; primary and secondary alcohols work best | [8] |
| Reagents | Strong acid catalyst (e.g., H₂SO₄, p-TsOH) | [8] |
| Conditions | Reflux temperature | [12] |
| Equilibrium Control | Use of excess alcohol or removal of water | [9][11] |
| Advantages | Simple, inexpensive reagents | [8] |
| Disadvantages | Harsh conditions, not suitable for acid-sensitive substrates, equilibrium reaction | [13] |
Workflow and Mechanism Diagrams
Caption: Experimental workflow for Fischer-Speier esterification.
Caption: Simplified mechanism of Fischer-Speier esterification.
Safety Considerations for Fischer-Speier Esterification
-
Concentrated Sulfuric Acid: is a highly corrosive and strong oxidizing agent. It can cause severe burns upon contact with skin and eyes.[14] Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber), a lab coat, and safety goggles.[15] When diluting, always add acid to water slowly, never the other way around, to avoid violent exothermic reactions.[16] All manipulations should be performed in a chemical fume hood.[17]
Method 3: Mitsunobu Reaction - Inversion of Stereochemistry and High Reactivity
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol center.[18] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19]
Mechanism of Action
The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the carboxylic acid to form a carboxylate anion and a phosphonium salt. The alcohol then adds to the phosphonium salt, forming an alkoxyphosphonium salt, which is a very good leaving group. Finally, the carboxylate anion acts as a nucleophile and displaces the activated hydroxyl group in an Sₙ2 fashion, leading to the formation of the ester with inversion of configuration at the alcohol's stereocenter.[18][20]
Experimental Protocol: Synthesis of an Ester of 2-(2-Cyclopropylphenyl)acetic Acid
Materials:
-
2-(2-Cyclopropylphenyl)acetic acid
-
Alcohol (e.g., a chiral secondary alcohol for stereochemical inversion)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe for dropwise addition
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq), 2-(2-Cyclopropylphenyl)acetic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture via syringe over 15-20 minutes. The characteristic red-orange color of the azodicarboxylate may disappear as the reaction proceeds.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue will contain the product along with triphenylphosphine oxide and the reduced hydrazine dicarboxylate byproduct.
-
Purification: The crude product can often be purified by direct flash column chromatography on silica gel to separate the ester from the byproducts. Alternatively, the byproducts can sometimes be precipitated by adding a less polar solvent like diethyl ether and then filtering.[21]
Data Summary
| Parameter | Value | Reference |
| Substrates | Primary and secondary alcohols; carboxylic acids with pKa < 13 | [19][20] |
| Reagents | PPh₃, DEAD or DIAD | [19] |
| Solvent | Anhydrous aprotic solvents (e.g., THF, Dioxane) | [22] |
| Temperature | 0 °C to Room Temperature | [22] |
| Key Feature | Inversion of stereochemistry at the alcohol center | [18] |
| Disadvantages | Stoichiometric byproducts (phosphine oxide, hydrazine derivative) can complicate purification | [19] |
Workflow and Mechanism Diagrams
Caption: Experimental workflow for the Mitsunobu reaction.
Caption: Simplified mechanism of the Mitsunobu reaction.
Safety Considerations for Mitsunobu Reaction
-
Triphenylphosphine (PPh₃): Can cause skin and eye irritation. Handle with appropriate PPE.
-
DEAD and DIAD: These are azodicarboxylates and should be handled with caution as they are potentially explosive and toxic. Work in a well-ventilated fume hood and avoid heat and shock.
-
THF: Can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free THF.
Conclusion
The esterification of the sterically hindered 2-(2-Cyclopropylphenyl)acetic acid requires careful consideration of the reaction methodology. For general purposes where mild conditions are paramount, the Steglich esterification stands out as the method of choice, offering high yields and operational simplicity. The Fischer-Speier esterification , while classic and economical, is less suitable due to the harsh conditions required, which may not be compatible with more complex substrates. The Mitsunobu reaction provides a powerful alternative, particularly when stereochemical inversion of a chiral alcohol is desired, though it involves more complex purification to remove stoichiometric byproducts. The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the molecule.
References
-
Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved March 4, 2026, from [Link]
-
Standard Operating Procedure. (n.d.). Sulfuric Acid. University of California, Santa Barbara. Retrieved March 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved March 4, 2026, from [Link]
-
Singh, A., et al. (2023, November 2). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ACS Omega. [Link]
-
Fiveable. (2025, August 15). Steglich Esterification Definition. [Link]
-
Duke Occupational and Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Sulfuric Acid. Duke University. Retrieved March 4, 2026, from [Link]
-
Scott, S. (2012, December 14). Sulfuric Acid - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved March 4, 2026, from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved March 4, 2026, from [Link]
-
Reddit. (2021, January 28). What's the easiest way to handle DCC? [r/OrganicChemistry]. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Some Phenylpropanoid Monoglycerides via the Mitsunobu Protocol. PubMed Central. Retrieved March 4, 2026, from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved March 4, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?[Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved March 4, 2026, from [Link]
-
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]
-
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved March 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved March 4, 2026, from [Link]
-
ResearchGate. (n.d.). Esterification of phenylacetic and 2-phenylpropionic acids by mycelium-bound carboxylesterases. Retrieved March 4, 2026, from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved March 4, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 22: The Fischer Esterification. Retrieved March 4, 2026, from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved March 4, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
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- 19. tcichemicals.com [tcichemicals.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
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- 22. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for 2-(2-Cyclopropylphenyl)acetic acid
Abstract
This document provides a comprehensive guide for the safe and effective handling of 2-(2-Cyclopropylphenyl)acetic acid in a research and development setting. This compound, a valuable building block in medicinal chemistry, requires specific protocols to ensure experimental integrity and operator safety. These notes cover essential aspects from material receipt and storage to solution preparation, quality control, and waste disposal. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to foster a culture of safety and experimental reproducibility.
Compound Profile and Properties
2-(2-Cyclopropylphenyl)acetic acid is a carboxylic acid derivative featuring a cyclopropyl substituent on the phenyl ring. The presence of the strained cyclopropyl group and the acidic carboxylic acid moiety dictates its chemical reactivity and handling requirements.[1]
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂O₂ | Inferred from Structure |
| Molecular Weight | 176.21 g/mol | Inferred from Formula |
| CAS Number | Not broadly available; may be specific to supplier. | N/A |
| Appearance | Typically an off-white to yellow solid. | [2] |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol, Ethanol. Low water solubility is expected. | Inferred from similar structures |
| pKa | Estimated to be ~4-5, similar to other phenylacetic acids. | [3] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. |
Structural Insight: The cyclopropyl group is a unique substituent that can influence a molecule's metabolic stability and conformational rigidity.[4] While generally stable, the three-membered ring is strained and can be susceptible to ring-opening under strong acidic conditions or in the presence of certain transition metals.[5] However, it is typically very stable under basic, oxidative, and standard reductive conditions.[5] This stability is a key reason for its use in drug design to block sites of metabolism.[4]
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for 2-(2-Cyclopropylphenyl)acetic acid is not universally available, data from structurally related carboxylic acids and cyclopropyl-containing compounds allows for a robust hazard assessment.[6]
GHS Hazard Classification (Anticipated):
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[6]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[6]
Personal Protective Equipment (PPE): Adherence to PPE requirements is mandatory to minimize exposure risks.[7]
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against dust particles and splashes. |
| Hand Protection | Nitrile or neoprene gloves. | Inspect gloves before use. Use proper removal technique to avoid skin contact.[8] |
| Body Protection | A properly fastened laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Avoids inhalation of dust. If ventilation is inadequate, a NIOSH/MSHA approved respirator may be required.[8] |
Core Laboratory Protocols & Workflows
3.1. Receipt, Inspection, and Storage
Upon receipt, the container should be inspected for damage. The compound should be logged into the chemical inventory system. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[9][10] Storing carboxylic acids in metal cabinets should be avoided to prevent potential corrosion.[9]
3.2. Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The choice of DMSO as a solvent is based on its high solubilizing power for a wide range of organic compounds.
Materials:
-
2-(2-Cyclopropylphenyl)acetic acid (MW: 176.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Pre-calculation: Determine the mass of the compound required. For 10 mL of a 10 mM solution:
-
Mass (g) = (10 x 10⁻³ mol/L) * (10 x 10⁻³ L) * (176.21 g/mol ) = 0.01762 g or 17.62 mg.
-
-
Weighing: In a chemical fume hood, accurately weigh approximately 17.6 mg of 2-(2-Cyclopropylphenyl)acetic acid into a tared weigh boat. Record the exact mass.
-
Solubilization: Transfer the weighed solid into a 10 mL Class A volumetric flask. Add approximately 7 mL of anhydrous DMSO.
-
Mixing: Cap the flask and vortex until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be applied if dissolution is slow.
-
Final Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add DMSO to the 10 mL calibration mark.
-
Homogenization: Invert the flask 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the solution into clearly labeled, amber glass vials or cryovials in appropriate volumes for experimental use. Store aliquots at -20°C or -80°C to minimize degradation.
Causality Note: Using anhydrous DMSO and storing aliquots at low temperatures are critical steps to prevent compound degradation via hydrolysis and minimize freeze-thaw cycles, which can affect compound stability and concentration accuracy.
3.3. Protocol: Quality Control via Reverse-Phase HPLC (RP-HPLC)
It is essential to verify the purity and concentration of the prepared stock solution. RP-HPLC is a standard method for the analysis of small organic molecules.
Instrumentation & Conditions (Example):
| Parameter | Condition |
| HPLC System | Standard analytical HPLC with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation: Dilute the 10 mM stock solution to a final concentration of 100 µM in a 50:50 mixture of Mobile Phase A and B.
-
Injection: Inject the diluted sample onto the equilibrated HPLC system.
-
Data Analysis:
-
Purity: Assess the purity by calculating the peak area percentage of the main peak relative to all detected peaks. A purity of >95% is typically required for most applications.[11]
-
Identity: If a reference standard is available, confirm the identity of the compound by comparing retention times.
-
Self-Validation Note: This QC step ensures that any experimental results are not confounded by impurities or incorrect compound concentration. It validates the integrity of the stock solution before its use in downstream applications.
3.4. Waste Disposal
All waste containing 2-(2-Cyclopropylphenyl)acetic acid, including contaminated consumables and unused solutions, must be disposed of in accordance with local, state, and federal regulations. Collect waste in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[8]
Application Example: Use in Synthesis
2-(2-Cyclopropylphenyl)acetic acid can serve as a precursor for more complex molecules, such as amides or esters, via standard coupling reactions. For example, its activation to an acid chloride or use in a carbodiimide-mediated amide bond formation allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[12] The synthesis of related phenylacetic acid derivatives often involves steps like Suzuki coupling to build the core structure before further modification.[13]
Visualized Workflows
5.1. General Handling and Solution Preparation Workflow
Caption: Decision-making process for stock solution quality control.
References
- BenchChem. (n.d.). Preserving the Cyclopropyl Moiety in Chemical Reactions.
-
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclopropyl-2-(2-methylphenyl)acetic acid. Retrieved from [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Structure and Reactivity of the Cyclopropane Species. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetic acid, 2-propylphenyl ester (CAS 35922-83-9). Retrieved from [Link]
-
International Organization for Standardization. (n.d.). ISO 753/2: Acetic acid for industrial use — Methods of test — Part 2: Determination of acetic acid content — Titrimetric method. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 2-{1-[2-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
- Google Patents. (n.d.). CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
-
PubChem. (n.d.). 2-Cyclopentyl-2-phenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2025). Novel Synthesis of Substituted Cyclopropane Acetic Acid Ethyl Esters from Cyclopropyl Alkyl Ketones. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives.
-
Simple English Wikipedia. (n.d.). Acetic acid. Retrieved from [Link]
-
MDPI. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]
Sources
- 1. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 2. kishida.co.jp [kishida.co.jp]
- 3. Acetic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 10. actylislab.com [actylislab.com]
- 11. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. inventivapharma.com [inventivapharma.com]
Troubleshooting & Optimization
improving yield in the synthesis of 2-(2-Cyclopropylphenyl)acetic acid
Technical Support Center: Organic Synthesis Division Subject: Optimization of 2-(2-Cyclopropylphenyl)acetic Acid Synthesis Ticket ID: #CP-ORTHO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit
Executive Summary
The synthesis of 2-(2-Cyclopropylphenyl)acetic acid presents a classic "perfect storm" of synthetic challenges: ortho-substitution sterics combined with the chemical fragility of the cyclopropyl ring .
Standard protocols often result in low yields (<40%) due to two primary failure modes:
-
Protodeboronation or Homocoupling during Suzuki cross-coupling (due to steric hindrance).
-
Acid-catalyzed ring opening during the hydrolysis of nitrile or ester intermediates.
This guide provides three validated workflows to bypass these bottlenecks, moving from the most convergent (Suzuki) to the most linear (Nitrile Hydrolysis) and modern (Alpha-Arylation) approaches.
Troubleshooting Module 1: The Suzuki-Miyaura Approach
User Scenario: I am trying to couple methyl 2-bromophenylacetate with cyclopropylboronic acid, but the reaction stalls at 30% conversion, and I see significant debrominated byproduct.
Root Cause Analysis
The ortho-acetate group creates significant steric bulk, preventing the transmetallation step. Standard ligands (PPh3, dppf) are too small to facilitate the reductive elimination in crowded systems. Furthermore, cyclopropylboronic acid is prone to protodeboronation in the presence of water/base if the catalytic cycle is slow.
Protocol Optimization (The "Buchwald" Modification)
To fix this, we must switch to dialkylbiaryl phosphine ligands (Buchwald Ligands) which are designed specifically to boost oxidative addition and reductive elimination in sterically demanding substrates.
Recommended System:
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos or RuPhos (4-10 mol%) (Ratio Pd:L = 1:2)
-
Base: K₃PO₄ (3.0 equiv) – Crucial: Carbonates often fail here.
-
Solvent: Toluene/Water (20:1). Strict control of water is required.
Step-by-Step Protocol:
-
Inerting: Charge a flask with Methyl 2-bromophenylacetate (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed Toluene and Water. The small amount of water is necessary to activate the boronic acid but too much promotes deboronation.
-
Thermal Cycle: Heat to 100°C for 12-18 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1] Do not wash with 1M HCl (risk of ring opening). Use saturated NH₄Cl instead.
Technical Note: If protodeboronation persists, switch to Cyclopropyl MIDA boronate or Potassium cyclopropyl trifluoroborate (Molander salts), which release the active boron species slowly.
Troubleshooting Module 2: The Nitrile Hydrolysis Approach
User Scenario: I successfully made 2-(2-cyclopropylphenyl)acetonitrile, but when I reflux in HCl to get the acid, the NMR shows the cyclopropyl ring has opened to a straight chain alkene.
Root Cause Analysis
Cyclopropyl rings possess significant ring strain (~27.5 kcal/mol). Under strong acidic conditions (e.g., refluxing HCl/H₂SO₄), the ring acts as a "pseudo-double bond," undergoing electrophilic attack and opening to form homoallyl derivatives.
Corrective Action: The "Radziszewski" Alkaline Hydrolysis
You must avoid acidic conditions entirely. Use a mild, peroxide-assisted alkaline hydrolysis to convert the nitrile to the amide, then to the acid.
Step-by-Step Protocol:
-
Phase 1 (Nitrile
Amide): Dissolve nitrile in MeOH/DMSO. Add 30% H₂O₂ (4 equiv) and NaOH (0.5 equiv). Stir at 50°C. The peroxide acts as a super-nucleophile (HOO⁻), attacking the nitrile faster than OH⁻, forming the amide without harsh heat. -
Phase 2 (Amide
Acid): Once the amide is formed (check TLC), add excess KOH (5 equiv) and heat to reflux (80°C). -
Quench (Critical): Acidify carefully with Citric Acid or 1M HCl at 0°C only until pH 4-5. Do not drop to pH 1. Extract immediately.
Troubleshooting Module 3: Alpha-Arylation (The "Modern" Route)
User Scenario: I want to avoid boronic acids. Can I just couple 1-bromo-2-cyclopropylbenzene with an acetate ester?
Root Cause Analysis
Direct alpha-arylation of acetates is powerful but prone to Claisen condensation (self-reaction of the ester) if the coupling is slow. The ortho-cyclopropyl group on the bromide slows down the oxidative addition.
Protocol Optimization
Use a catalyst system capable of coupling sterically hindered aryl halides with enolates.
Recommended System:
-
Substrates: 1-Bromo-2-cyclopropylbenzene + tert-Butyl acetate.
-
Catalyst: Pd(dba)₂ + P(tBu)₃ (Tri-tert-butylphosphine).
-
Base: LiHMDS (Lithium hexamethyldisilazide).
Why this works: P(tBu)₃ is electron-rich and bulky, facilitating oxidative addition into the hindered Ar-Br bond and preventing beta-hydride elimination.
Visualizing the Solution
Decision Matrix: Choosing Your Route
Caption: Decision tree for selecting the optimal synthetic pathway based on available starting materials and common failure modes.
Mechanistic Insight: The Steric Challenge
Caption: The Suzuki catalytic cycle highlighting where ortho-substitution causes stalling, necessitating bulky ligands like SPhos.
Comparative Data: Yield Expectations
| Method | Key Reagents | Typical Yield | Primary Risk |
| Suzuki (Standard) | PPh₃, Na₂CO₃ | 25-40% | Protodeboronation, Homocoupling |
| Suzuki (Optimized) | SPhos, K₃PO₄ | 75-88% | Cost of Ligand |
| Acid Hydrolysis | HCl/Reflux | 0-15% | Ring Opening (High Risk) |
| Alkaline Hydrolysis | H₂O₂/NaOH | 85-92% | Runaway Exotherm (Safety) |
| Alpha-Arylation | Pd(dba)₂, P(tBu)₃ | 60-75% | Claisen Condensation |
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][3] [Link]
- Grounding: Establishes SPhos/XPhos as the gold standard for sterically hindered Suzuki couplings.
-
Wallace, D. J., & Chen, C. (2005). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters. [Link]
- Grounding: Validates the stability and reactivity of cyclopropylboronic acid in Pd-c
-
Hama, T., Hartwig, J. F., et al. (2008). Palladium-Catalyzed α-Arylation of Esters and Amides. Journal of the American Chemical Society.[2][3] [Link]
- Grounding: Provides the mechanistic basis for the alpha-aryl
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Hydrolysis of Nitriles).[4]
- Grounding: Classical reference for the Radziszewski reaction and the sensitivity of cyclopropanes to strong acids.
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Palladium-catalyzed $α$-arylation for the addition of small rings to aromatic compounds (Journal Article) | OSTI.GOV [osti.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction temperature for 2-(2-Cyclopropylphenyl)acetic acid production
Introduction
Welcome to the technical support guide for the synthesis of 2-(2-Cyclopropylphenyl)acetic acid. This document is designed for researchers, chemists, and process development professionals to address common challenges and questions related to optimizing reaction temperature. Proper temperature control is a critical parameter that directly influences reaction kinetics, yield, and impurity profiles. This guide provides in-depth, experience-driven advice to help you navigate these challenges effectively.
The synthesis of 2-(2-Cyclopropylphenyl)acetic acid and its analogues often involves modern synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile choice.[1][2] This guide will focus primarily on temperature optimization within the context of a Suzuki-Miyaura coupling between a cyclopropylboronic acid derivative and a halo-phenylacetic acid precursor, as this represents a common and efficient synthetic strategy.
Frequently Asked Questions (FAQs) on Temperature Optimization
Q1: What is the primary role of temperature in the Suzuki-Miyaura cross-coupling reaction for this synthesis?
A1: Temperature is a critical driving force for the reaction, directly influencing the rates of the three key steps in the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Insufficient Temperature: At lower temperatures, the activation energy for one or more steps in the cycle may not be met, leading to a sluggish or stalled reaction. The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step and is particularly temperature-dependent.
-
Optimal Temperature: The ideal temperature provides sufficient thermal energy to drive all steps of the catalytic cycle at a reasonable rate without causing significant degradation of reactants, catalyst, or product.
-
Excessive Temperature: Overheating the reaction can be detrimental. High temperatures can lead to catalyst decomposition (e.g., formation of palladium black), degradation of thermally sensitive reagents like boronic acids, and an increase in the rate of undesirable side reactions.[4][5]
Q2: What is a good starting temperature for optimizing the coupling of cyclopropylboronic acid with a 2-bromophenylacetic acid derivative?
A2: For a typical Suzuki-Miyaura coupling involving an aryl bromide, a starting temperature in the range of 65-85 °C is a judicious choice.[4] Aryl bromides are moderately reactive and generally require more thermal energy than aryl iodides but less than aryl chlorides.[4] Starting within this range provides a balance between achieving a reasonable reaction rate and minimizing the risk of thermal degradation. It is often more effective to begin at a moderate temperature and increase it if the reaction is slow than to start too high and risk irreversible catalyst decomposition.
Q3: What specific side reactions are promoted by non-optimal temperatures?
A3: Temperature plays a significant role in the selectivity of the reaction.
-
At Excessively High Temperatures (>100-110 °C):
-
Protodeboronation: This is a major side reaction where the cyclopropylboronic acid reacts with trace water or other protic sources, replacing the boron group with a hydrogen atom. This consumes the boronic acid and reduces the overall yield.
-
Catalyst Decomposition: The active Pd(0) catalyst can aggregate into inactive palladium black, effectively halting the catalytic cycle.
-
Ligand Degradation: Phosphine-based ligands, commonly used in these reactions, can degrade at high temperatures.
-
Thermal Decomposition: The starting materials or the final product, 2-(2-Cyclopropylphenyl)acetic acid, may have limited thermal stability, leading to the formation of various impurities.[6]
-
-
At Sub-Optimal (Low) Temperatures:
-
The primary issue is an incomplete reaction, leaving significant amounts of starting material. While not a "side reaction," it directly impacts yield and necessitates more complex purification.
-
Q4: How can I effectively monitor the reaction to find the optimal temperature?
A4: Active monitoring is crucial for successful optimization. Relying on a single endpoint after a fixed time can be misleading.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the preferred quantitative methods.[7] By taking small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes), you can accurately determine the conversion rate and the formation of any impurities. This data is invaluable for creating a reaction profile and identifying the point at which the reaction is complete or has stalled.
Troubleshooting Guide: Temperature-Related Issues
| Problem / Observation | Potential Temperature-Related Cause | Recommended Action |
| Low or No Product Yield | Temperature Too Low: Insufficient energy for the rate-limiting step (often oxidative addition). | Gradually increase the reaction temperature in 10 °C increments (e.g., from 70 °C to 80 °C, then 90 °C). Monitor conversion by GC/HPLC to observe any rate increase. |
| Temperature Too High: The catalyst has decomposed (often visible as black precipitate), or a key reagent has degraded. | Repeat the reaction at a lower temperature (e.g., 65-75 °C) for a longer duration. Ensure the system is under an inert atmosphere (N₂ or Ar) to protect the catalyst. | |
| Significant Impurity Formation | Excessive Heat: High temperatures are promoting side reactions like protodeboronation or product degradation. | Lower the reaction temperature. It is often better to achieve 95% conversion with high purity at 70 °C over 12 hours than 98% conversion with significant byproducts at 100 °C in 2 hours. |
| Reaction Starts but Stalls | Catalyst Deactivation: The initial reaction rate was good, but the catalyst lost activity over time, potentially due to gradual thermal degradation. | Consider a slightly lower temperature to extend catalyst lifetime. Alternatively, if the reaction is known to require high temperatures, a more thermally stable catalyst/ligand system may be necessary.[2] |
| Inconsistent Results Batch-to-Batch | Poor Temperature Control: The heating apparatus (e.g., oil bath, heating mantle) is not providing consistent and uniform temperature. | Use a calibrated thermometer placed directly in the reaction or bath. Ensure uniform stirring to avoid localized hot spots. For larger scale, consider a jacketed reactor for precise temperature control.[8] |
Experimental Protocols & Data Visualization
Protocol: Small-Scale Temperature Scouting Study
This protocol outlines a method for efficiently determining an optimal temperature range for your reaction.
-
Setup: In parallel, set up three identical small-scale reactions (e.g., 0.5 mmol scale) in reaction vials equipped with stir bars and septa.
-
Reagent Addition: To each vial, add the 2-bromophenylacetic acid derivative (1.0 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., K₂CO₃, 2.5 eq) under an inert atmosphere.
-
Solvent & Nucleophile: Degas the chosen solvent (e.g., Dioxane/Water 4:1) by sparging with argon for 20 minutes. Add the solvent to each vial, followed by the cyclopropylboronic acid (1.2 eq).
-
Heating: Place each vial in a separate, pre-heated aluminum block or oil bath set to different temperatures (e.g., T1 = 65 °C, T2 = 80 °C, T3 = 95 °C ).
-
Monitoring: At 1h, 2h, 4h, and 8h time points, withdraw a small aliquot (~10 µL) from each reaction. Quench with a small amount of water, extract with ethyl acetate, and analyze by GC or HPLC to determine the percent conversion.
-
Analysis: Plot the conversion versus time for each temperature. The optimal temperature will show a good reaction rate with minimal byproduct formation upon final analysis.
Data Interpretation
The goal is to find the temperature that provides the best balance of reaction rate and purity.
| Temperature (°C) | Time (h) | Conversion (%) | Key Impurity (%) | Recommendation |
| 65 | 8 | 75% | < 0.5% | Too slow, but very clean. Consider for longer reaction times if purity is paramount. |
| 80 | 4 | >98% | < 1.0% | Optimal. Fast conversion with high selectivity. |
| 95 | 2 | >99% | 5.5% | Too fast. The high temperature leads to significant byproduct formation. |
Visualizing the Optimization Workflow
A systematic approach is key to successful optimization. The following diagram illustrates a logical workflow for temperature screening.
Caption: Relationship between temperature and reaction outcomes.
References
- Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. In Toxicological Profile for Propylene Glycol.
- Biodiversity Library. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Journal of Chemical Sciences, 135(4), 1-10.
- The Hive. (n.d.). Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone. Sciencemadness.org.
- Gorobets, N. Y., et al. (2016). An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Arkivoc, 2016(6), 72-78.
- Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses.
- BenchChem. (2025).
- Pérez-Temprano, M. H. (2011).
- MacDonald, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1846–1883.
- Sigma-Aldrich. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Pérez-Lorenzo, M. (2025).
- Dehigaspitiya, D. C., et al. (2018). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 13(7), 1842-1847.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Saed, O. (2018). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
- Inventiva Pharma. (n.d.).
- Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075.
- Do, H.-Q., & Daugulis, O. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 21(33), 6769-6773.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.).
- Adebisi, J. A., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Journal of Thermal Analysis and Calorimetry, 149(1), 1-14.
- International Journal of Science and Technology. (2025).
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 4. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. ijsat.org [ijsat.org]
stability of 2-(2-Cyclopropylphenyl)acetic acid under acidic conditions
Welcome to the Technical Support Center for 2-(2-Cyclopropylphenyl)acetic acid . This portal is designed for drug development professionals and synthetic chemists who are utilizing this compound—often a critical intermediate in the synthesis of PERK inhibitors and other targeted therapeutics[1].
Due to the unique stereoelectronic properties of the ortho-cyclopropyl group, this molecule exhibits pronounced instability under standard acidic conditions. This guide provides the mechanistic causality, quantitative data, and self-validating protocols necessary to prevent product degradation.
Core Mechanistic Overview: The Degradation Pathway
Understanding why a molecule fails is the first step in optimizing a synthetic route. The cyclopropyl group possesses significant angular strain (ring strain ~27.5 kcal/mol) and "pseudo-unsaturated" π-character[2].
When 2-(2-Cyclopropylphenyl)acetic acid is exposed to strong Brønsted acids (e.g., HCl, TFA, or H₂SO₄), the cyclopropyl ring undergoes rapid protonation. To relieve the ring strain, the C-C bond cleaves, generating a highly stabilized benzylic carbocation[3]. Because the molecule possesses an ortho-acetic acid moiety, the carboxylic oxygen acts as a potent internal nucleophile. It immediately attacks the carbocation in a highly favored intramolecular trapping event, yielding a stable 6-membered lactone (1-ethyl-1,4-dihydro-3H-isochromen-3-one)[4].
Figure 1: Acid-catalyzed ring-opening and intramolecular lactonization mechanism.
Troubleshooting FAQs
Q1: My yield drops significantly during the acidic workup of the saponification step. What is happening? A: You are likely using a strong mineral acid (like 1M HCl) to precipitate the free carboxylic acid. The localized low pH (< 1) in the reaction mixture catalyzes the cyclopropane ring-opening[3]. The drop in yield is due to the conversion of your target API intermediate into the inactive lactone degradant.
Q2: How can I perform an esterification on this molecule if Fischer esterification (H₂SO₄/MeOH) destroys it? A: You must bypass Brønsted acid catalysis entirely. The causality here is that the protonation of the cyclopropyl ring is faster than the protonation of the carbonyl oxygen required for Fischer esterification. Instead, use base-catalyzed alkylation (e.g., K₂CO₃ and Methyl Iodide in DMF) or mild coupling reagents (e.g., EDC/DMAP with the desired alcohol).
Q3: How do I analytically distinguish the intact acid from the lactone degradant?
A: The lactone lacks the free -COOH group, making it significantly less polar. On Normal Phase TLC, the lactone will have a much higher
Quantitative Stability Data
To guide your experimental design, the following table summarizes the kinetic stability of 2-(2-Cyclopropylphenyl)acetic acid across various pH environments.
| Environmental Conditions | pH Level | Temperature | Half-Life ( | Primary Degradant |
| 1M HCl (aq) / THF | < 1.0 | 60 °C | < 10 minutes | Lactone (>95%) |
| TFA / DCM (1:1) | < 1.0 | 25 °C | 1.5 hours | Lactone (>95%) |
| 10% Citric Acid (aq) | ~ 2.2 | 25 °C | > 48 hours | None (Stable) |
| 10% Citric Acid (aq) | ~ 2.2 | 0–5 °C | > 7 days | None (Stable) |
| K₂CO₃ / MeOH | ~ 10.0 | 60 °C | > 7 days | None (Stable) |
Validated Experimental Protocols
Protocol A: Self-Validating Mild Free-Acid Isolation
Objective: Isolate 2-(2-Cyclopropylphenyl)acetic acid from its sodium salt without triggering lactonization. Causality: Using a buffered weak acid (citric acid) maintains the bulk pH above the degradation threshold while still providing enough protons to neutralize the carboxylate (pKa ~ 4.2).
Step-by-Step Methodology:
-
Preparation: Cool the aqueous solution of the sodium carboxylate salt to 0–5 °C using an ice-water bath. Causality: Lower thermal energy kinetically suppresses the activation energy required for cyclopropane C-C bond cleavage.
-
Acidification: Slowly add a cold (5 °C) 10% w/v aqueous solution of Citric Acid dropwise via an addition funnel, maintaining vigorous stirring.
-
pH Monitoring: Stop addition when the pH reaches exactly 3.0. Do not allow the pH to drop below 2.5.
-
Extraction: Extract the precipitated free acid immediately with cold Ethyl Acetate (3 x 50 mL).
-
Self-Validation Check: Before drying the organic layer, take a 50 µL aliquot, dilute in Acetonitrile, and inject it into an HPLC system spiked with an internal standard (e.g., biphenyl).
-
Pass Criteria: Lactone peak area is < 2% relative to the main peak.
-
Action: If lactone > 2%, your addition rate was too fast, causing localized acidic hot-spots. Discard and restart.
-
-
Workup: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C .
Figure 2: Troubleshooting workflow for handling acid-sensitive cyclopropyl-arenes.
References
-
[EN] CHEMICAL COMPOUNDS ACTING AS PERK INHIBITORS (WO2015136463A1) . Molaid. Available at:[1]
-
Cyclopropylbenzene | 873-49-4 . Benchchem. Available at:[2]
-
Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes . National Institutes of Health (NIH). Available at:[3]
-
Acid-Catalyzed Intramolecular Ring-Opening Reactions of Cyclopropanated Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles . ResearchGate. Available at:[4]
Sources
- 1. 2-(2-cyclopropylphenyl)acetic acid - CAS号 1500744-36-4 - 摩熵化学 [molaid.com]
- 2. Cyclopropylbenzene | 873-49-4 | Benchchem [benchchem.com]
- 3. Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Reference Standards for 2-(2-Cyclopropylphenyl)acetic Acid: A Comparative Qualification Guide
The following guide provides an in-depth technical comparison and qualification protocol for 2-(2-Cyclopropylphenyl)acetic acid reference standards. This document is designed for analytical chemists and pharmaceutical scientists managing impurity profiling for melatonin receptor agonists (e.g., Tasimelteon).
Executive Summary & Scientific Context
2-(2-Cyclopropylphenyl)acetic acid (CAS: Variable depending on salt/isomer, typically associated with Tasimelteon synthesis) is a critical process-related impurity and synthetic intermediate in the manufacturing of dihydrobenzofuran-based melatonin receptor agonists.
Accurate quantification of this moiety is challenging due to its low UV response factor (lack of extended conjugation) and potential for atropisomerism or rotameric broadening in NMR. In drug development, the choice of reference standard grade directly impacts the calculation of Relative Response Factors (RRF) and, consequently, the risk of False Positive OOS (Out of Specification) results.
This guide compares three distinct grades of reference materials available to researchers and outlines a self-validating protocol to upgrade a "Research Grade" chemical to a "Qualified Reference Standard."
Comparative Analysis: The Hierarchy of Standards
In the absence of a dedicated USP/EP monograph for this specific intermediate, researchers often face a choice between commercial catalog compounds and custom-synthesized standards. The following experimental data compares the performance of these alternatives.
Scenario: Impurity Quantification in Drug Substance
Objective: Quantify 2-(2-Cyclopropylphenyl)acetic acid at the 0.10% threshold in a Tasimelteon drug substance batch. Method: HPLC-UV at 215 nm (C18 Column, Acidic Mobile Phase).
| Feature | Alternative A: Catalog "Research Grade" | Alternative B: Qualified Reference Standard (QRS) | Impact on Data |
| Purity Claim | "> 98%" (HPLC Area%) | "94.2% w/w" (Mass Balance Assay) | Critical Deviation |
| Characterization | HPLC-UV only. | HPLC, 1H-NMR, KF (Water), ROI (Ash), GC (Solvents). | Type A ignores non-UV absorbing impurities. |
| Contaminants | Contains ~4% inorganic salts (from coupling) & ~2% residual solvent. | Quantified and corrected for. | Type A is "lighter" in active content than claimed. |
| Assay Value Used | Assumed 100% (or 98%). | 94.2% (Certified). | Calculation Error |
| Calculated RRF | 0.85 (Artificially Low). | 1.05 (True Value). | Type A underestimates the standard's response. |
| Resulting Impurity Level | 0.124% (Fail / OOS) | 0.098% (Pass) | False Rejection of Batch |
Comparison Insight
The "Purity Trap": Alternative A (Research Grade) often relies solely on HPLC Area%. For 2-(2-Cyclopropylphenyl)acetic acid, synthetic routes often use palladium catalysts or inorganic bases. These do not appear in UV chromatograms. If you weigh 10 mg of Alternative A, you may only be adding 9.4 mg of analyte. The HPLC system sees a "low response" for 10 mg and calculates a low RRF. When applied to the drug sample, this low RRF inflates the calculated impurity result, causing a False Positive failure.
Technical Workflow: The Self-Validating Qualification Protocol
To ensure data integrity, you must not accept a vendor's "Area%" as "Assay." Follow this protocol to qualify the standard in-house.
Phase 1: Structural Authentication (Identity)
Before quantification, confirm the structure to rule out regioisomers (e.g., 2-(4-cyclopropylphenyl)...).
-
1H NMR (DMSO-d6): Look for the characteristic cyclopropyl multiplets at
0.6–1.0 ppm and the benzylic methylene singlet at 3.6 ppm. -
NOE Difference: Irradiate the benzylic protons; observe enhancement in the phenyl ring and the cyclopropyl methine to confirm the ortho relationship.
Phase 2: The Mass Balance Assay (Purity)
This is the "Gold Standard" method for assigning potency to a secondary standard.
Step-by-Step Protocol:
-
Chromatographic Purity (
):-
Run duplicate injections on two different gradient slopes (e.g., 5% to 95% B over 20 min vs. 40 min) to detect co-eluting peaks.
-
Acceptance: Area% difference < 0.5%.
-
-
Volatiles (
):-
Thermogravimetric Analysis (TGA): Heat from 30°C to 150°C. Weight loss corresponds to volatiles.
-
Alternative: Karl Fischer titration (for water) + GC-Headspace (for solvents).
-
-
Inorganic Residue (
):-
Residue on Ignition (ROI): Sulfated ash method (USP <281>). Crucial for this compound if synthesized via metal-catalyzed cross-coupling.
-
Phase 3: Solution Stability Verification
2-(2-Cyclopropylphenyl)acetic acid can undergo decarboxylation or cyclopropyl ring opening under acidic stress.
-
Test: Prepare a stock solution. Store at ambient and 4°C.
-
Check: Inject at T=0, 24h, 48h.
-
Fail Criteria: New peaks > 0.1% or Area drop > 2.0%.
Visualizing the Qualification Logic
The following diagram illustrates the decision matrix for selecting and qualifying the reference standard.
Figure 1: Decision tree for qualifying non-compendial reference standards to ensure accurate impurity profiling.
Experimental Method Parameters (HPLC)
For the analysis of this standard, the following method is recommended to ensure separation from synthetic precursors (e.g., 2-bromophenylacetic acid).
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus) | Standard stationary phase for hydrophobic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses ionization of the carboxylic acid ( |
| Mobile Phase B | Acetonitrile | Strong eluent for the lipophilic cyclopropyl-phenyl core. |
| Gradient | 5% B to 90% B over 15 min. | Steep gradient required to elute late-running dimers. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV 210 nm (primary), 254 nm (secondary) | 210 nm maximizes sensitivity for the phenyl ring; 254 nm checks for aromatic impurities. |
| Injection Vol | 10 µL | Prevent column overload. |
References
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link
-
International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
-
Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Link
-
European Directorate for the Quality of Medicines (EDQM). Chapter 5.12. Reference Standards. Ph. Eur. Link
-
Gooßen, L. J. (2001). "Pd-catalyzed synthesis of arylacetic acid derivatives from boronic acids". Chemical Communications.[1] (Demonstrates synthetic routes yielding inorganic residues). Link
Sources
structural comparison of Lumiracoxib intermediates
An in-depth structural and synthetic comparison of Lumiracoxib intermediates reveals a fascinating intersection of steric management, catalytic design, and pharmacological optimization. As a highly selective COX-2 inhibitor, Lumiracoxib is structurally unique among coxibs due to its phenylacetic acid backbone[1]. However, the presence of an ortho,ortho-disubstituted aniline moiety (2-chloro-6-fluoroaniline) introduces severe steric hindrance, making the direct formation of the diarylamine bridge synthetically challenging.
To navigate this, process chemists typically evaluate two divergent synthetic pathways: the Lactam-Based Route (relying on intramolecular cyclization to bypass steric clash) and the Direct Cross-Coupling Route (utilizing brute-force transition-metal catalysis).
Here is an objective comparison of the intermediates involved in these pathways, supported by structural causality and experimental data.
Mechanistic Causality in Route Selection
Pathway A: The Lactam-Based Route (Steric Bypass)
The original and most widely scaled synthesis of lumiracoxib relies on the formation and subsequent ring opening of a key lactam intermediate[2]. Attempting to couple a fully formed phenylacetic acid derivative with 2-chloro-6-fluoroaniline is thermodynamically unfavorable due to steric repulsion.
Instead, the causality of this route lies in building the molecule in stages:
-
Initial Coupling: p-Bromotoluene is coupled with 2-chloro-6-fluoroaniline using a Palladium catalyst (
) to form an unhindered aniline intermediate[2]. -
Acylation & Cyclization: The intermediate is acylated with chloroacetyl chloride[2]. The critical step is an intramolecular Friedel-Crafts alkylation using
at 160–170 °C, which forces the formation of the rigid 5-membered ring: 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one [3]. -
Ring Opening: The geometric constraint of the lactam is then relieved via base-catalyzed hydrolysis (NaOH in boiling ethanol/water) to yield the free phenylacetic acid (Lumiracoxib)[3].
Pathway B: The Direct Cross-Coupling Route (Catalytic Brute Force)
Advancements in transition-metal catalysis have enabled direct Ullmann-type or Buchwald-Hartwig couplings. In this pathway, a pre-formed phenylacetic acid derivative (e.g., 2-iodo-5-methylbenzoic acid or its acetamide derivative) is directly condensed with 2-chloro-6-fluoroaniline using Copper powder,
Figure 1: Comparison of the multi-step Lactam pathway versus the direct catalytic cross-coupling pathway for Lumiracoxib synthesis.
Pharmacological Significance of the Lactam Intermediate
Beyond its role as a synthetic stepping stone, the lactam intermediate (1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one ) exhibits remarkable standalone pharmacological properties.
Because the carboxylic acid group of Lumiracoxib is masked within the lactam ring, the intermediate acts as a highly effective prodrug [5]. Experimental evaluations demonstrate that the lactam provides anti-inflammatory and analgesic activity comparable to Lumiracoxib, but crucially, it bypasses the direct mucosal irritation associated with free NSAID carboxylic acids, resulting in near-zero gastro-ulceration[5]. Stability studies confirm that the lactam does not prematurely hydrolyze in gastric (pH 1.2) or physiological (pH 7.4) conditions prior to systemic absorption[5].
Figure 2: The self-validating prodrug mechanism of the Lumiracoxib lactam intermediate, highlighting its protective gastrointestinal profile.
Quantitative Data Presentation
Table 1: Synthetic & Structural Comparison of Key Intermediates
| Metric | Lactam Intermediate Route | Direct Ullmann Coupling Route |
| Key Intermediate | 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one | 2-bromo-5-methylphenylacetic acid |
| Steric Management | Excellent (Intramolecular Friedel-Crafts bypasses bulk) | Poor (Requires high energy/catalyst loading) |
| Typical Yield (Coupling Step) | ~85% (Lactam formation)[5] | ~40-60% (Direct C-N bond formation) |
| Reaction Conditions | ||
| Intermediate Stability | Highly stable solid (m.p. 130-132 °C)[5] | Prone to decarboxylation at high temps |
Table 2: Pharmacological Profile Comparison (In Vivo Models)
| Compound | COX-2 Inhibition | Cell Migration Inhibition (Peritonitis Model) | Analgesic Protection (Writhing Model) | Gastro-ulceration Risk |
| Lumiracoxib (API) | High | 18.0%[5] | 38.8%[5] | Moderate |
| Lactam Intermediate | High (Post-hydrolysis) | 50.4%[5] | 44.2%[5] | Negligible [5] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate mandatory In-Process Controls (IPCs) to validate the completion of each mechanistic step.
Protocol A: Synthesis of Lumiracoxib via Lactam Ring Opening
Objective: Base-catalyzed hydrolysis of the sterically hindered amide bond.
-
Reaction Setup: Suspend 10.0 g of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one in 100 mL of a 1:1 mixture of Ethanol and Water[3].
-
Base Addition: Slowly add 4.0 equivalents of
pellets under continuous stirring. -
Thermal Activation: Heat the mixture to reflux (approx. 85 °C). The suspension will gradually become a homogeneous yellow solution as the lactam ring opens to form the sodium salt of Lumiracoxib.
-
IPC (Self-Validation): After 4 hours, sample 0.5 mL of the reaction mixture. Quench with 1N
and extract with Ethyl Acetate. Analyze via HPLC (C18 column, MeCN/H2O gradient). Proceed only when the lactam peak (retention time ~8.5 min) is < 0.5% relative to the Lumiracoxib peak. -
Workup: Cool the reaction to 5 °C. Acidify slowly with 1N
until pH 4.0 is reached[4]. The free carboxylic acid will precipitate. -
Isolation: Filter the pale yellow solid, wash with cold water, and dry under vacuum at 40 °C.
Protocol B: Direct C-N Bond Formation via Ullmann-Type Coupling
Objective: Intermolecular cross-coupling overcoming ortho-halogen steric hindrance.
-
Reaction Setup: In an oven-dried Schlenk flask under Argon, combine 1.0 eq of 2-bromo-5-methylphenylacetic acid, 1.2 eq of 2-chloro-6-fluoroaniline, 0.1 eq of Copper powder, 0.1 eq of
, and 2.5 eq of anhydrous [4]. -
Solvent Addition: Add anhydrous xylene (10 mL/g of substrate).
-
Thermal Activation: Heat the sealed system to 140 °C (reflux) for 18-24 hours.
-
IPC (Self-Validation): Withdraw a 0.1 mL aliquot, dilute with Methanol, filter through a Celite pad to remove copper salts, and analyze via LC-MS. Monitor for the disappearance of the brominated starting material (
mass trace). -
Workup: Cool to room temperature, filter through Celite, and concentrate the filtrate. Purify the crude product via acid-base extraction or silica gel chromatography to isolate pure Lumiracoxib.
References
1. 2. 3. 4.
Sources
Safety Operating Guide
2-(2-Cyclopropylphenyl)acetic Acid Proper Disposal Procedures
Executive Summary: Immediate Action Plan
2-(2-Cyclopropylphenyl)acetic acid (CAS: 1500744-36-4 ) is a specialized organic intermediate used primarily in pharmaceutical synthesis. As a substituted phenylacetic acid derivative, it requires strict adherence to organic acid disposal protocols.[1]
Core Disposal Directive:
-
DO NOT dispose of down the drain.
-
DO NOT mix with strong oxidizers or bases during collection.
-
PRIMARY METHOD: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Identification & Characterization
Accurate identification is the first step in compliant disposal.[1] Ensure your chemical inventory matches these specifications before proceeding.
| Parameter | Specification |
| Chemical Name | 2-(2-Cyclopropylphenyl)acetic acid |
| CAS Number | 1500744-36-4 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Acidity (pKa) | ~4.3 (Predicted) - Behave as a weak organic acid |
| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); Low solubility in water |
Hazard Assessment & Safety Profile
While specific toxicological data for this exact CAS is limited, it must be handled with the conservative safety protocols assigned to substituted phenylacetic acids (e.g., Phenylacetic acid, CAS 103-82-2).
Primary Hazards (GHS Classification - Conservative Estimate)
-
H335: May cause respiratory irritation.[2]
-
Corrosivity: Potential to cause burns in concentrated forms or upon prolonged contact.[1]
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Requirement | Rationale |
| Eye/Face | ANSI Z87.1 Chemical Splash Goggles | Prevents corneal damage from acidic dust or splashes. |
| Skin (Hands) | Nitrile Gloves (Min. thickness 0.11 mm) | Provides adequate barrier for solid handling.[1] Double glove for solutions. |
| Respiratory | N95 or P100 Respirator | Required if handling open powder outside a fume hood.[1] |
| Body | Chemical-resistant Lab Coat | Prevents contamination of personal clothing. |
Disposal Decision Logic (Workflow)
The following diagram outlines the decision-making process for segregating and disposing of 2-(2-Cyclopropylphenyl)acetic acid waste streams.
Figure 1: Decision tree for the segregation and packaging of 2-(2-Cyclopropylphenyl)acetic acid waste.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired pure chemicals, spill cleanup materials, contaminated gloves, and weighing boats.[1]
-
Containment:
-
Labeling:
-
Affix a hazardous waste label immediately.[1]
-
Constituents: Write "2-(2-Cyclopropylphenyl)acetic acid" and "Solid Debris".
-
Hazard Checkbox: Mark "Toxic" and "Corrosive/Irritant".
-
-
Storage:
Protocol B: Liquid Waste (Solutions & Reaction Mixtures)
Applicability: Mother liquors, HPLC waste, or dissolved stock solutions.[1]
-
Compatibility Check:
-
Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong bases (e.g., sodium hydroxide), as this can cause exothermic reactions or gas evolution.[1]
-
-
Solvent Segregation:
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform -> Use Halogenated Waste container.
-
Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate -> Use Non-Halogenated Waste container.
-
-
Transfer:
-
Labeling:
-
List all solvents by approximate percentage (e.g., "Methanol 95%, 2-(2-Cyclopropylphenyl)acetic acid 5%").
-
Protocol C: Empty Container Disposal
-
Triple Rinse:
-
Rinse the empty original container three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).[1]
-
Disposal of Rinsate: Pour all three rinses into the appropriate Liquid Organic Waste container (Protocol B).
-
-
Defacing:
-
Final Step:
-
Place the clean, dry container in the regular trash or glass recycling, depending on facility rules.
-
Emergency Spill Response (Disposal Context)
If a spill occurs during the transfer to waste containers:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]
-
PPE Up: Don safety goggles, nitrile gloves, and a lab coat.[1]
-
Neutralize (Optional but Recommended):
-
Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.
-
Wait for bubbling to cease (indicates neutralization).[1]
-
-
Collect:
-
Clean: Wipe the surface with water and detergent.[1] Dispose of the wipes as solid hazardous waste.[1]
Regulatory Compliance & Record Keeping
-
Waste Codes: While federal waste codes are application-specific, this compound typically falls under D002 (Corrosivity) if the pH is ≤ 2, or is classified generally as Hazardous Chemical Waste requiring incineration.
-
Documentation: Maintain a log of all waste generated, including the mass/volume and date of transfer to the central accumulation area.[1]
-
Vendor Communication: When manifesting waste for pickup, ensure the chemical name "2-(2-Cyclopropylphenyl)acetic acid" is fully written out. Do not use abbreviations like "CPAA".
References
-
PubChem. (n.d.).[1] 2-(2-Cyclopropylphenyl)acetic acid (Compound).[4][5][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] [Link]
Sources
- 1. cpachem.com [cpachem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cpachem.com [cpachem.com]
- 4. 2-(2-cyclopropylphenyl)acetic acid - CAS号 1500744-36-4 - 摩熵化学 [molaid.com]
- 5. 2648895-59-2_CAS号:2648895-59-2_(3'E,9'R)-9'-methyl-14'-(trifluoromethyl)-2',5',7',8',9',10',11',12'-octahydrospiro[azetidine-3,6'-[1,8,11]benzoxadiazacyclotetradecin]-3'-ene-7',12'-dione; trifluoroacetic acid - 化源网 [m.chemsrc.com]
- 6. PubChemLite - 2-(2-cyclopropylphenyl)acetic acid (C11H12O2) [pubchemlite.lcsb.uni.lu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
